4-cyclopentyl-1H-Pyrazole
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Overview
Description
4-Cyclopentyl-1H-Pyrazole is a compound with the molecular weight of 136.2 . It is a derivative of pyrazole, a class of compounds known for their wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of 4-cyclopentyl-1H-Pyrazole consists of a five-membered pyrazole ring attached to a cyclopentyl group . Pyrazoles are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .Scientific Research Applications
Anticancer Evaluation
Pyrazole derivatives, including structures related to 4-cyclopentyl-1H-pyrazole, have been designed as inhibitors of cell cycle kinases. A study presented the synthesis of pyrazolyl thiourea derivatives using ultrasound-mediated methods, indicating modest apoptotic effects in human cancer cells. Particularly, a compound induced a significant increase of cells in G2/M phases, suggesting potential as an anticancer drug (Nițulescu et al., 2015).
Antioxidant and Free-radical Scavenging Capacity
A series of 3,5-dimethyl-1H-pyrazole derivatives were synthesized and evaluated for their in vitro antioxidant activities. One particular compound showed the highest antioxidant activity, indicating the potential of pyrazole derivatives for free-radical scavenging and antioxidant applications (Karrouchi et al., 2019).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, closely related to 4-cyclopentyl-1H-pyrazole, are significant for their biomedical applications. These compounds present two possible tautomeric forms and have been explored in over 300,000 structures for various biomedical uses, highlighting the versatility of the pyrazole scaffold in drug discovery (Donaire-Arias et al., 2022).
Antibacterial and Antitumor Evaluation
Novel heterocyclic compounds, including pyrazole derivatives, have been synthesized and characterized for their antibacterial and antitumor properties. These compounds exhibit a broad spectrum of activities, underlining the importance of pyrazole scaffolds in the development of new therapeutic agents (Hamama et al., 2012).
Synthesis and Antimicrobial Screening
New series of pyrano[4,3-b]pyrane derivatives of 1H-pyrazole have been synthesized and screened for antimicrobial activity. Some compounds showed potency equal to or greater than commercial drugs against employed bacterial and fungal strains, demonstrating the therapeutic potential of pyrazole derivatives (Sangani et al., 2012).
Future Directions
Pyrazole derivatives, including 4-cyclopentyl-1H-Pyrazole, have been the focus of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . Future research directions include the development of new synthetic strategies, exploration of diverse pharmacological activities, and the design of better compounds through more mechanistic studies .
properties
IUPAC Name |
4-cyclopentyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCWESDQKOJPRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CNN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524006 |
Source
|
Record name | 4-Cyclopentyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-1H-Pyrazole | |
CAS RN |
90253-22-8 |
Source
|
Record name | 4-Cyclopentyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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